O-Benzoylserine
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Overview
Description
O-Benzoylserine: is a derivative of serine, an amino acid, where the hydroxyl group of serine is esterified with a benzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: O-Benzoylserine can be synthesized through the esterification of serine with benzoyl chloride in the presence of a base such as pyridine. The reaction typically involves dissolving serine in a suitable solvent like methanol or ethanol, followed by the addition of benzoyl chloride and pyridine. The mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: O-Benzoylserine undergoes various chemical reactions, including:
Oxidation: The benzoyl group can be oxidized under strong oxidative conditions.
Reduction: The ester bond can be reduced to yield the corresponding alcohol.
Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic reagents like amines or thiols in the presence of a base.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoylserine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: O-Benzoylserine is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products. It serves as a precursor for various chemical transformations and functional group modifications .
Biology: In biological research, this compound is studied for its role in enzyme-catalyzed reactions and its potential as a substrate for biochemical assays. It is also used in the study of protein-ligand interactions and enzyme kinetics .
Medicine: Its derivatives may exhibit biological activity and can be explored for drug development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of various compounds. Its applications extend to the manufacture of pharmaceuticals, agrochemicals, and fine chemicals .
Mechanism of Action
The mechanism of action of O-Benzoylserine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction .
Comparison with Similar Compounds
Enterobactin: A cyclic trimer composed of 2,3-dihydroxy-N-benzoylserine, known for its role as a siderophore in iron transport.
Salmochelins: C-glucosylated enterobactins produced by Salmonella enterica, which are structurally related to O-Benzoylserine.
Uniqueness: this compound is unique due to its specific esterification with a benzoyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
83044-84-2 |
---|---|
Molecular Formula |
C10H11NO4 |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
2-amino-3-benzoyloxypropanoic acid |
InChI |
InChI=1S/C10H11NO4/c11-8(9(12)13)6-15-10(14)7-4-2-1-3-5-7/h1-5,8H,6,11H2,(H,12,13) |
InChI Key |
ZQXBXSLGROYFDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC(C(=O)O)N |
Origin of Product |
United States |
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